
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran is a complex organic compound with the molecular formula C29H18Cl2F2S and a molecular weight of 507.42 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic rings and halogen substituents, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under specific conditions to form the thiopyran ring. Common reagents used in these reactions include halogenated aromatic compounds, sulfur sources, and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Halogen substituents on the aromatic rings can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s halogenated aromatic rings and thiopyran core are thought to play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3,5-Dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenyl-4H-thiopyran can be compared with other similar compounds, such as:
3,5-Dichloro-2,6-bis(4-chlorophenyl)-4,4-diphenyl-4H-thiopyran: This compound has chlorine substituents instead of fluorine, which may affect its reactivity and biological activity.
3,5-Dichloro-2,6-bis(4-bromophenyl)-4,4-diphenyl-4H-thiopyran: The presence of bromine atoms can influence the compound’s physical and chemical properties, such as melting point and solubility.
3,5-Dichloro-2,6-bis(4-methylphenyl)-4,4-diphenyl-4H-thiopyran:
These comparisons highlight the uniqueness of this compound, particularly in terms of its halogen substituents and their influence on the compound’s properties and applications.
Propriétés
Numéro CAS |
144104-05-2 |
|---|---|
Formule moléculaire |
C29H18Cl2F2S |
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
3,5-dichloro-2,6-bis(4-fluorophenyl)-4,4-diphenylthiopyran |
InChI |
InChI=1S/C29H18Cl2F2S/c30-27-25(19-11-15-23(32)16-12-19)34-26(20-13-17-24(33)18-14-20)28(31)29(27,21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18H |
Clé InChI |
GJIFAZLKMRBXKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=C(SC(=C2Cl)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


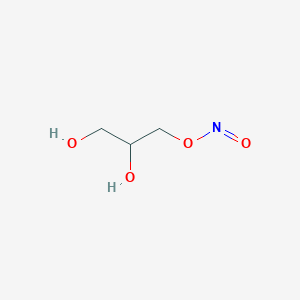
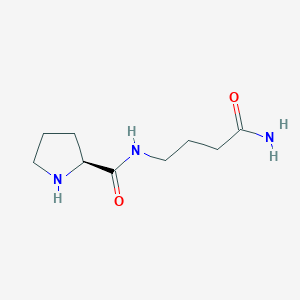
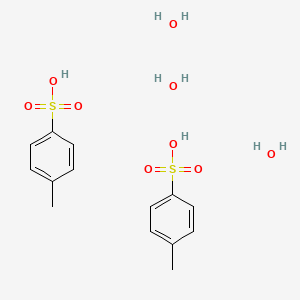
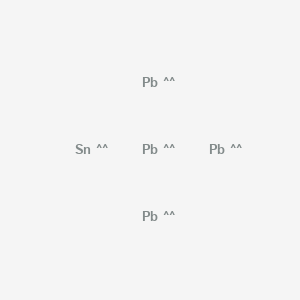
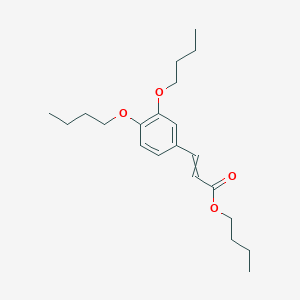
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
![1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol](/img/structure/B12560250.png)

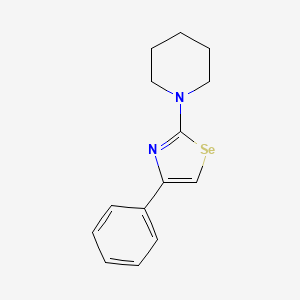
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
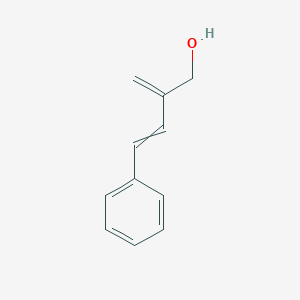
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

